2-Acetylthiazole

Catalog No.
S515853
CAS No.
24295-03-2
M.F
C5H5NOS
M. Wt
127.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylthiazole

CAS Number

24295-03-2

Product Name

2-Acetylthiazole

IUPAC Name

1-(1,3-thiazol-2-yl)ethanone

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

InChI

InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3

InChI Key

MOMFXATYAINJML-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=CS1

Solubility

Insoluble in water; Soluble in fats, oils, most organic solvents
Miscible at room temperature (in ethanol)

Synonyms

2-Acetylthiazole;2 Acetylthiazole; 2Acetylthiazole; 1-(2-Thiazolyl)ethanone; 2-Acetylthiazole; 2-Thiazolyl methyl ketone;

Canonical SMILES

CC(=O)C1=NC=CS1

Description

The exact mass of the compound 2-Acetylthiazole is 127.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in fats, oils, most organic solventsmiscible at room temperature (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Identification and Characterization

  • Researchers have identified 2-acetylthiazole in various food products, including wine, cheese, and cooked meat. () ()
  • Studies use techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify 2-acetylthiazole in these foods. ()

Potential Applications

  • The flavor profile of 2-acetylthiazole has piqued scientific interest. Some studies describe it as having a popcorn-like or corn chip-like aroma. () This has led to research on its potential use as a flavoring agent.

2-Acetylthiazole is an organic compound with the molecular formula C5H5NOSC_5H_5NOS and a molecular weight of 127.164 g/mol. It is classified as a thiazole derivative, characterized by the presence of both a thiazole ring and a ketone functional group. The compound is known for its unique aroma, often described as popcorn-like, which contributes to its applications in flavoring and fragrance industries. The IUPAC name for 2-acetylthiazole is 1-(2-thiazolyl)ethanone, and it has various synonyms including methyl 2-thiazolyl ketone and 1-(thiazol-2-yl)ethan-1-one .

, notably involving enolate formation. The enolates derived from 2-acetylthiazole can undergo aldol reactions with chiral aldehydes, leading to the synthesis of complex sugars such as 3-deoxy aldoses and 3-deoxy 2-uloses . Additionally, it can be synthesized through the reaction of glyoxal and methylglyoxal in the presence of hydrogen sulfide and ammonia, which are derived from L-cysteine .

The biological activity of 2-acetylthiazole has been explored in various studies. It exhibits antimicrobial properties, making it a candidate for use in pharmaceuticals. Its popcorn-like aroma has also been studied for its potential effects on sensory perception and appetite modulation. The compound's derivatives have shown promise in enhancing flavor profiles in food products, potentially influencing consumer preferences .

Several methods exist for synthesizing 2-acetylthiazole:

  • Reaction of Glyoxal and Methylglyoxal: This method involves heating glyoxal with methylglyoxal in the presence of hydrogen sulfide and ammonia produced from L-cysteine .
  • Aldol Condensation: The compound can be synthesized through aldol reactions involving enolates derived from other thiazole derivatives .
  • Carboxylic Acid Reaction: Another approach includes reacting glyoxal with an acid chloride or carboxylic acid to form a sulfonyl chloride intermediate, which can then yield 2-acetylthiazole upon further reaction .

2-Acetylthiazole finds applications across various fields:

  • Flavoring Agent: Due to its distinctive aroma, it is used as a flavoring agent in food products.
  • Fragrance Industry: It serves as a key component in perfumes and scented products.
  • Pharmaceuticals: Its antimicrobial properties make it valuable in developing new medicinal compounds.

Research into the interactions of 2-acetylthiazole with biological systems has revealed its potential effects on microbial growth inhibition. Studies indicate that it can affect the growth rates of certain bacteria and fungi, suggesting its utility as a natural preservative or antimicrobial agent . Furthermore, its sensory properties have been investigated for their impact on human appetite and food preferences.

Several compounds share structural similarities with 2-acetylthiazole. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
ThiazoleC3H3NC_3H_3NBasic structure without ketone functionality
2-MethylthiazoleC4H5NC_4H_5NMethyl substitution on thiazole ring
AcetylthiazolineC5H7NC_5H_7NContains thiazoline ring instead of thiazole
4-AcetylthiazoleC5H5NOSC_5H_5NOSAcetyl group at the fourth position

Uniqueness of 2-Acetylthiazole: Unlike its analogs, 2-acetylthiazole possesses both the thiazole ring and a ketone group at the second position, contributing to its distinct aroma and biological activity. Its specific structural features enable unique reactivity patterns not observed in simpler thiazoles or other derivatives.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
Clear, colourless to pale yellow, oily liquid; cocoa, hazelnut, popcorn, bread-like odou

XLogP3

1

Exact Mass

127.01

Density

1.225-1.229

Appearance

Solid powder

Melting Point

Mp 64.5-65.5 °
64.5-65.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16IGS5268I

GHS Hazard Statements

Aggregated GHS information provided by 1568 companies from 14 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 162 of 1568 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1406 of 1568 companies with hazard statement code(s):;
H302 (99.79%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24295-03-2

Wikipedia

2-acetylthiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2-thiazolyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Watanabe A, Kamada G, Imanari M, Shiba N, Yonai M, Muramoto T. Effect of aging on volatile compounds in cooked beef. Meat Sci. 2015 Sep;107:12-9. doi: 10.1016/j.meatsci.2015.04.004. Epub 2015 Apr 16. PubMed PMID: 25919931.

Explore Compound Types